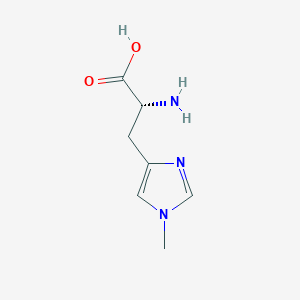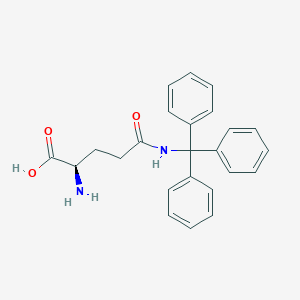
S-4-Methoxyltrityl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S-4-Methoxyltrityl-L-cysteine” is a biochemical compound with the CAS Number 177582-20-6 . It has a molecular weight of 393.51 . The IUPAC name for this compound is ®-2-amino-3-(((4-(hydroxymethyl)phenyl)diphenylmethyl)thio)propanoic acid .
Molecular Structure Analysis
The InChI code for “S-4-Methoxyltrityl-L-cysteine” is 1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“S-4-Methoxyltrityl-L-cysteine” is an off-white powder . The compound should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis Protecting Group for Cysteine
S-4-Methoxyltrityl-L-cysteine, also known as H-Cys(4-methoxytrityl)-OH, is commonly used as a protecting group for cysteine residues in peptide synthesis. It is particularly utilized in Fmoc Solid Phase Peptide Synthesis (SPPS) due to its stability and ease of deprotection under mild conditions. This compound helps prevent unwanted side reactions and ensures the correct folding of peptides .
Protein Chemistry Thiol Protection
In protein chemistry, the thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for the correct folding and function of many proteins. S-4-Methoxyltrityl-L-cysteine serves as a thiol-protecting agent to control the formation of these bonds during protein synthesis and modification processes .
Medicinal Chemistry Drug Design
The selective protection of cysteine residues using compounds like S-4-Methoxyltrityl-L-cysteine is important in the design and synthesis of therapeutic peptides and proteins. It allows for site-specific modifications and conjugations that can enhance drug efficacy and stability .
Bioconjugation Attachment of Probes
Bioconjugation techniques often require the selective modification of cysteine residues on proteins or peptides. S-4-Methoxyltrityl-L-cysteine can be used to protect these residues until the desired bioconjugation reaction, such as the attachment of fluorescent probes or other markers, is performed .
Structural Biology NMR Spectroscopy
In structural biology, NMR spectroscopy is used to determine the three-dimensional structures of proteins and peptides. Protecting groups like S-4-Methoxyltrityl-L-cysteine are essential for preventing disulfide bond formation that can complicate spectral analysis and structure determination .
Chemical Biology Synthetic Biology Applications
In synthetic biology, where novel proteins and peptides are engineered, the precise control over cysteine reactivity is crucial. The use of S-4-Methoxyltrityl-L-cysteine allows for the introduction of non-natural amino acids or other modifications at specific sites within a protein or peptide sequence .
Analytical Chemistry Mass Spectrometry
Mass spectrometry is a powerful tool for analyzing the composition and structure of peptides and proteins. Protecting groups like S-4-Methoxyltrityl-L-cysteine are used to stabilize cysteine residues during sample preparation, improving the accuracy and reliability of mass spectrometric analyses .
Biotechnology Protein Engineering
Protein engineering involves the design of new proteins or the modification of existing ones for various applications. The protection of cysteine residues with S-4-Methoxyltrityl-L-cysteine is critical for maintaining protein stability and functionality during engineering processes .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINHNNAIDVCEZ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-Methoxyltrityl-L-cysteine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)





![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
